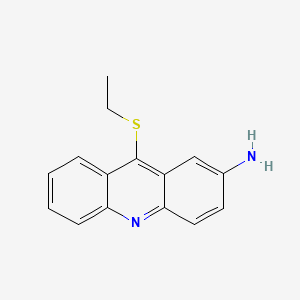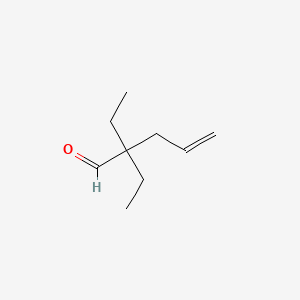
Butyldiisooctylmethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyldiisooctylmethylammonium acetate is a quaternary ammonium compound with the molecular formula C23H49NO2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium acetate typically involves the quaternization of butyldiisooctylmethylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization Reaction: Butyldiisooctylmethylamine is reacted with acetic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Butyldiisooctylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Butyldiisooctylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other molecules.
Medicine: It is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products due to its surface-active properties
Mécanisme D'action
The mechanism of action of butyldiisooctylmethylammonium acetate involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery and other biomedical applications .
Comparaison Avec Des Composés Similaires
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison: Butyldiisooctylmethylammonium acetate is unique due to its longer alkyl chains, which confer distinct surface-active properties compared to shorter-chain quaternary ammonium compounds. This makes it particularly effective in applications requiring enhanced membrane permeability and phase transfer catalysis .
Propriétés
Numéro CAS |
93982-23-1 |
|---|---|
Formule moléculaire |
C23H49NO2 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
butyl-methyl-bis(6-methylheptyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-2(3)4/h20-21H,7-19H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
IDFBRYRDVHDOSY-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















